![molecular formula C20H24N4O B2872101 2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile CAS No. 2379993-87-8](/img/structure/B2872101.png)
2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a quinoline core structure, which is a common scaffold in medicinal chemistry . It also contains pyrrolidine rings, which are five-membered nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including FTIR, UV, and NMR . Theoretical and experimental investigations have been carried out using density functional theory (DFT) at the B3LYP and B3PW91 levels with a 6-311++G(d,p) basis set .Chemical Reactions Analysis
The Petasis reaction, which is used to synthesize similar compounds, is a mild reaction that occurs between an aldehyde, an amine, and boronic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated using quantum chemical calculations . These investigations include analyses of bond lengths, dihedral and bond angles, HOMO and LUMO energies, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths .Aplicaciones Científicas De Investigación
Fluorescent Probes for DNA Detection
Benzimidazo[1,2-a]quinolines, similar in structure to the specified compound, have been studied for their potential as DNA-specific fluorescent probes. These compounds, substituted with piperidine, pyrrolidine, and piperazine nuclei, showed enhanced fluorescence emission intensity when bound to DNA, indicating their applicability in DNA detection and analysis (Perin et al., 2011).
Anticancer Activity
Pyranoquinoline derivatives, closely related to the specified compound, have been synthesized and evaluated for their anticancer properties. These compounds were found to induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment (Fouda et al., 2019).
Antimicrobial Activity
Compounds structurally related to 2-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile have shown promising antimicrobial activities. For instance, certain pyrano[3,2-c]quinoline derivatives demonstrated significant antibacterial activity against a range of bacterial strains (Mariah, 2009).
Inhibitors in Chemical Reactions
Quinoline derivatives, including compounds with structures akin to the specified compound, have been used as inhibitors in chemical reactions. For example, they have been evaluated as corrosion inhibitors for mild steel in acidic medium, showcasing their potential in industrial applications (Singh et al., 2016).
Insecticidal Potential
Some quinoline derivatives have been designed and synthesized for potential use as insecticidal agents. These compounds have been evaluated for their effectiveness against specific pests, indicating their potential application in agricultural and pest control sectors (Alanazi et al., 2022).
Propiedades
IUPAC Name |
2-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c21-13-16-12-15-4-1-2-6-19(15)22-20(16)23-10-7-17(8-11-23)24-9-3-5-18(24)14-25/h1-2,4,6,12,17-18,25H,3,5,7-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVTVWFSAWOELT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C3=NC4=CC=CC=C4C=C3C#N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
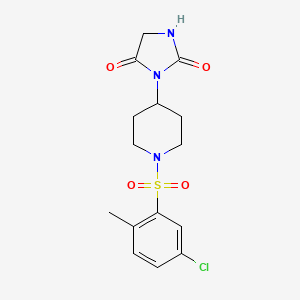

![methyl 2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2872022.png)
![2-[1-(Oxane-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2872026.png)
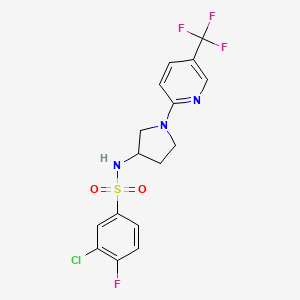
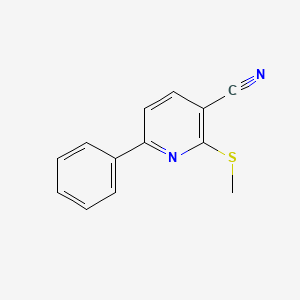
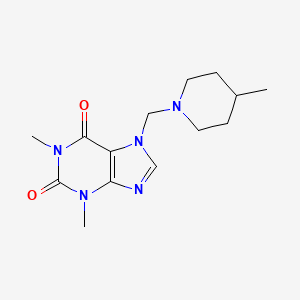
![4-(2-Hydroxyphenyl)-2-[4-(trifluoromethyl)phenyl]-thiazole](/img/structure/B2872031.png)
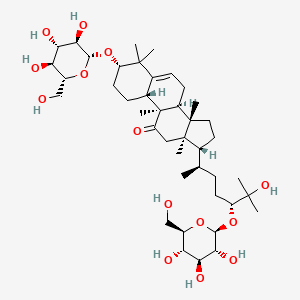
![N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2872035.png)
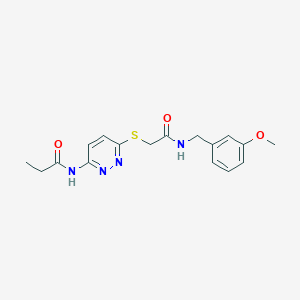
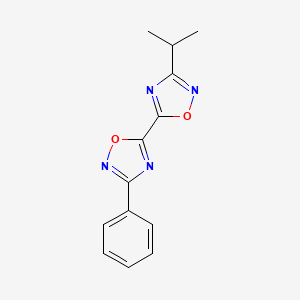
![2-[(5-amino-1H-1,2,4-triazol-3-yl)amino]ethanol](/img/structure/B2872039.png)

